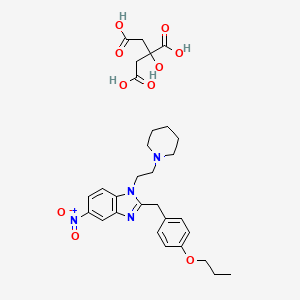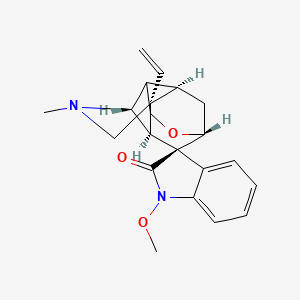
1-Methoxy-gelsemine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-gelsemine is a natural alkaloid derived from the plant Gelsemium elegans Benth., which is known for its complex chemical structure and significant biological activities. This compound belongs to the class of indole alkaloids and has been studied for its potential therapeutic applications, particularly in the field of neurology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-gelsemine involves several steps, including an organocatalytic Diels-Alder reaction, intramolecular trans-annular aldol condensation, and a late-stage intramolecular SN2 substitution . The process is highly enantioselective and diastereoselective, ensuring a high enantiomeric excess and overall yield .
Industrial Production Methods
Industrial production methods for this compound typically involve extraction from Gelsemium elegans Benth. using ethyl acetate, followed by purification through silica gel chromatography . This method ensures the isolation of the compound in a pure form suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-gelsemine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups within the molecule.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: The compound has been shown to modulate glycine and GABA receptors, making it a valuable tool for studying neurotransmission
Medicine: 1-Methoxy-gelsemine exhibits analgesic and anxiolytic properties, suggesting potential therapeutic applications for pain management and anxiety disorders
Industry: Its unique chemical structure and biological activities make it a candidate for developing new pharmaceuticals and agrochemicals
Wirkmechanismus
1-Methoxy-gelsemine exerts its effects primarily through modulation of glycine and GABA receptors. It enhances the activity of these receptors, leading to increased inhibitory neurotransmission . This mechanism is responsible for its analgesic and anxiolytic effects. Additionally, the compound has been shown to interact with various molecular targets, including spinal glycine receptors and GABA receptors, which are involved in pain and anxiety pathways .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-gelsemine is unique among similar compounds due to its specific structural features and biological activities. Similar compounds include:
Gelsemine: Another alkaloid from Gelsemium elegans Benth., known for its neuroprotective properties.
Koumine: Exhibits anti-tumor activities and shares structural similarities with this compound.
Gelsenicine: Another indole alkaloid with potential therapeutic applications.
These compounds share a common indole nucleus but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound .
Eigenschaften
Molekularformel |
C21H24N2O3 |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
(1R,2S,5S,6S,7R,8R)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one |
InChI |
InChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3/t12?,14-,16-,17-,18+,20+,21-/m1/s1 |
InChI-Schlüssel |
SSSCMFCWHWCCEH-WBBLZAMHSA-N |
Isomerische SMILES |
CN1C[C@]2([C@@H]3C[C@@H]4[C@@]5([C@H]2[C@H]1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C |
Kanonische SMILES |
CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


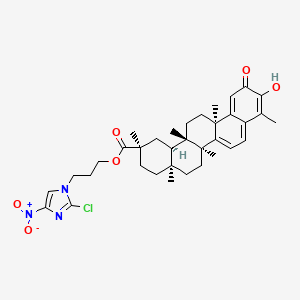

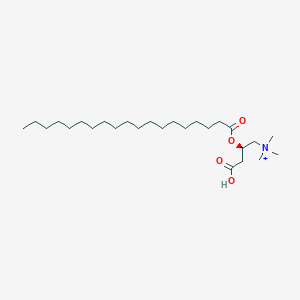
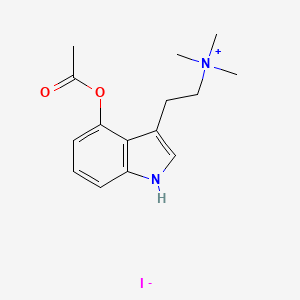

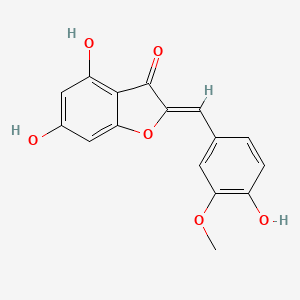
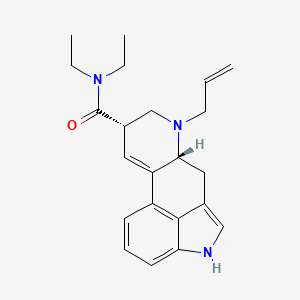


![phenyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B10830759.png)
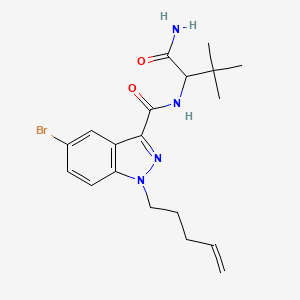
![(6aS,7S,10aR)-2-anilino-7-methyl-8-oxo-10a-phenyl-5,6,6a,7-tetrahydrobenzo[h]quinazoline-9-carbonitrile](/img/structure/B10830776.png)
![(5R)-4-[(1S,6R)-5-[(2S)-2-(4-chlorophenyl)-3-(propan-2-ylamino)propanoyl]-2,5-diazabicyclo[4.1.0]heptan-2-yl]-5-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B10830791.png)
